molecular formula C22H26N4O3 B3917338 N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3917338
M. Wt: 394.5 g/mol
InChI Key: GUEIACWLGRBCAQ-AFUMVMLFSA-N
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Description

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the phenoxy and methoxy groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenoxy and Methoxy Groups: This step often involves nucleophilic substitution reactions where the phenoxy and methoxy groups are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxy groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
  • N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that may not be possible with similar compounds.

Properties

IUPAC Name

(E)-1-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-22(2,3)18-6-8-19(9-7-18)28-11-12-29-20-10-5-17(13-21(20)27-4)14-25-26-15-23-24-16-26/h5-10,13-16H,11-12H2,1-4H3/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIACWLGRBCAQ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

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